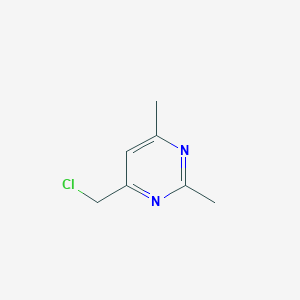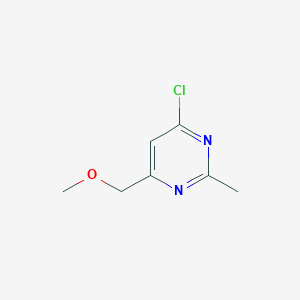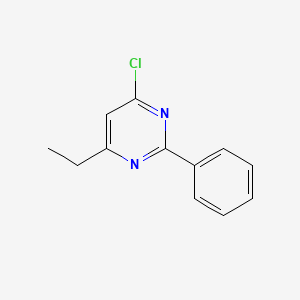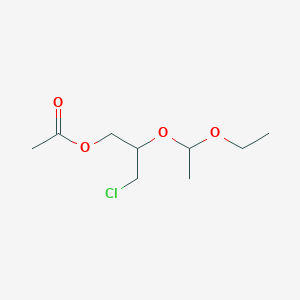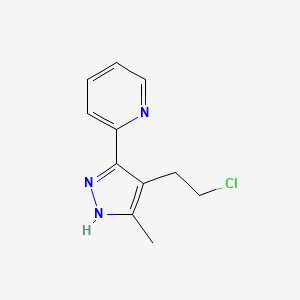
Methyl 5-bromo-2-methoxybenzoate
Descripción general
Descripción
Methyl 5-bromo-2-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of Methyl 5-bromo-2-methoxybenzoate is C9H9BrO3. It has a molecular weight of 245.07 g/mol . The InChI string representation of its structure isInChI=1S/C9H9BrO3/c1-12-8-4-3-6 (10)5-7 (8)9 (11)13-2/h3-5H,1-2H3 . Physical And Chemical Properties Analysis
Methyl 5-bromo-2-methoxybenzoate has a molecular weight of 245.07 g/mol . It has a computed XLogP3 value of 2.7, indicating its relative hydrophobicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 243.97351 g/mol . The topological polar surface area is 35.5 Ų .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
Methyl 5-bromo-2-methoxybenzoate: is primarily used as an intermediate in the synthesis of pharmaceutical compounds . Its bromo and methoxy groups make it a versatile precursor for constructing complex molecular structures found in various drugs. It can undergo further chemical transformations such as Suzuki coupling, which is often used to create biaryl compounds that are prevalent in pharmaceuticals.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of aromatic compounds . The methoxy group can act as a directing group in electrophilic substitution reactions, facilitating the introduction of additional substituents into the aromatic ring.
Material Science
In material science, Methyl 5-bromo-2-methoxybenzoate can be used to synthesize organic semiconductors . These semiconductors are crucial for developing organic light-emitting diodes (OLEDs) and other electronic devices.
Catalysis
The compound finds application in catalysis, where it can be used to generate catalysts for various chemical reactions . Its ability to undergo palladium-catalyzed cross-coupling reactions makes it valuable in creating catalysts that facilitate these processes.
Agrochemical Research
In agrochemical research, derivatives of Methyl 5-bromo-2-methoxybenzoate can be explored for their potential as pesticides or herbicides . The bromo group, in particular, can be instrumental in the synthesis of compounds with bioactive properties.
Molecular Biology
In molecular biology, this compound can be used in the synthesis of probes or markers for detecting biological molecules . Its structural features allow for the attachment of fluorescent groups, which can be used to visualize and track biological processes.
Environmental Chemistry
Methyl 5-bromo-2-methoxybenzoate: can also be used in environmental chemistry to study the degradation of aromatic compounds in the environment . Understanding its breakdown products can provide insights into the environmental fate of similar compounds.
Analytical Chemistry
Lastly, in analytical chemistry, it can serve as a standard or reference compound in chromatographic analysis . Its distinct chemical structure allows it to be used as a marker to calibrate instruments or to develop new analytical methods.
Propiedades
IUPAC Name |
methyl 5-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCLDNUWBUICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535485 | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxybenzoate | |
CAS RN |
7120-41-4 | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1367367.png)
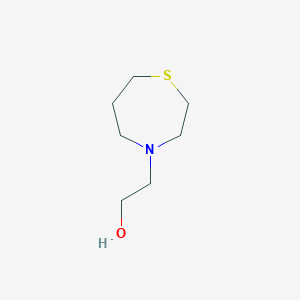
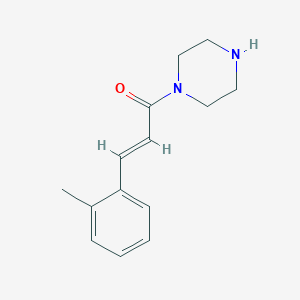
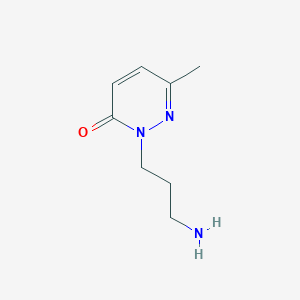

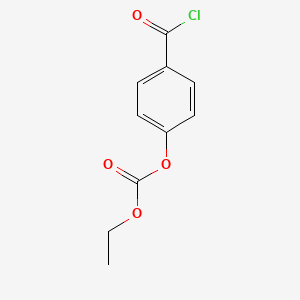

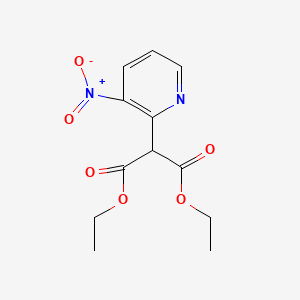
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
